molecular formula C6H11N3O B1460074 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine CAS No. 944896-78-0

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine

Cat. No.: B1460074
CAS No.: 944896-78-0
M. Wt: 141.17 g/mol
InChI Key: GKJJABSPCCAZGZ-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The specific targets of 1,2,4-oxadiazoles can vary widely depending on the specific compound and its functional groups. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

    Mode of Action

    The mode of action of 1,2,4-oxadiazoles also depends on the specific compound. Some oxadiazoles have been found to form intramolecular hydrogen bonds , which could potentially influence their interactions with biological targets.

Biochemical Analysis

Biochemical Properties

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic activity. Additionally, this compound may form hydrogen bonds or hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, including enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or systemic toxicity, depending on the dosage and duration of exposure. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux, leading to changes in the levels of metabolites. For instance, the compound may enhance or inhibit specific metabolic pathways, affecting the overall metabolic balance within the cell. The involvement of this compound in these pathways highlights its potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the localization and accumulation of the compound within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes .

Properties

IUPAC Name

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJJABSPCCAZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650793
Record name 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-78-0
Record name 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

TFA (0.5 ml) is added to a stirred solution of [2-(3-propyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester (0.093 g, 0.39 mmol) in DCM (1 ml). After 1 hour the solvents are removed to afford the titled compound.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
[2-(3-propyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine
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